molecular formula C8H6BrN3O2 B1314959 3-Bromo-1-methyl-7-nitro-1H-indazole CAS No. 74209-37-3

3-Bromo-1-methyl-7-nitro-1H-indazole

Cat. No.: B1314959
CAS No.: 74209-37-3
M. Wt: 256.06 g/mol
InChI Key: HQCVNVOZRXFKNJ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-7-nitro-1H-indazole is an organic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . It is a derivative of indazole, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-Bromo-1-methyl-7-nitro-1H-indazole typically involves a series of chemical reactions, including nitration and bromination. One common synthetic route starts with the nitration of 1-methylindazole to introduce the nitro group at the 7-position. This is followed by bromination to introduce the bromine atom at the 3-position . The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment.

In industrial settings, the production of this compound may involve large-scale nitration and bromination processes, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-1-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions produce amino-indazole compounds.

Scientific Research Applications

3-Bromo-1-methyl-7-nitro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-7-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-1-methyl-7-nitro-1H-indazole can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

3-bromo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCVNVOZRXFKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479938
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74209-37-3
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74209-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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